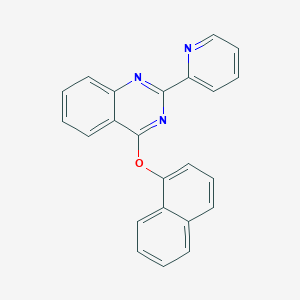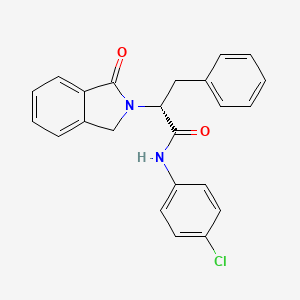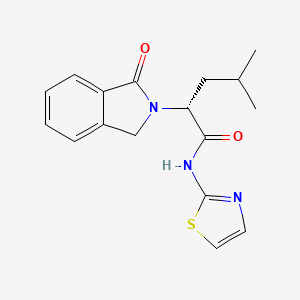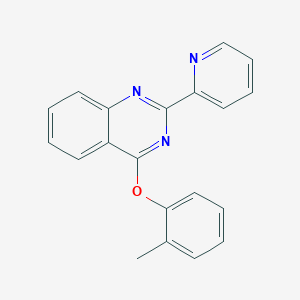
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in cancer cell growth, viral replication, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process for preventing cancer cell growth. Additionally, this compound has been found to inhibit the activity of reverse transcriptase, an enzyme required for HIV replication. Furthermore, this compound has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
实验室实验的优点和局限性
One of the significant advantages of using 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline in lab experiments is its diverse biological activity, making it a potential candidate for various research areas. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
未来方向
There are various future directions for the research of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline. One potential direction is to investigate its potential applications in combination therapy for cancer treatment. Additionally, further research can be conducted to understand the mechanism of action of this compound fully. Furthermore, the potential of this compound as an antimicrobial agent can be explored further. Finally, the synthesis of novel derivatives of this compound can be investigated to improve its biological activity and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with promising applications in various scientific research areas. Its diverse biological activity, relatively easy synthesis method, and potential for future research make it an exciting compound for scientific investigation. Further research is required to fully understand its mechanism of action and potential applications in various research areas.
合成方法
The synthesis of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is a multi-step process that involves the reaction of 2-aminopyridine with 2-chloro-3-nitrobenzoic acid to form 2-(pyridin-2-yl)benzoic acid. This intermediate is then reacted with 1-naphthol in the presence of a coupling agent to form this compound. The final product is obtained through purification and isolation steps.
科学研究应用
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline has been studied for its potential applications in various scientific research areas. It has been shown to have promising anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the virus's replication. Furthermore, this compound has been investigated for its potential antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
4-naphthalen-1-yloxy-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c1-2-10-17-16(8-1)9-7-14-21(17)27-23-18-11-3-4-12-19(18)25-22(26-23)20-13-5-6-15-24-20/h1-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDWGIYJUQESPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=NC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)